Molecular Weight and Ligand Efficiency Differentiation Versus 2-Methyl Analog and Clinical-Stage Inobrodib
The target compound possesses a molecular weight of 246.27 g/mol, which is 14.03 g/mol lower than its closest cataloged analog, 2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034253-64-8, MW = 260.30 g/mol), due to the absence of a methyl substituent at the benzimidazole 2-position . This lower molecular weight provides a measurable advantage in ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) should target binding affinity be comparable. More significantly, the target compound is substantially smaller than the clinical-stage CBP/p300 inhibitor inobrodib (CCS1477, CAS 2222941-37-7, MW = 551.6 g/mol), which carries extensive substituents including a difluorophenyl group, a methoxycyclohexyl group, and a piperidinone ring . The 305.3 g/mol mass reduction positions the target compound as a minimal pharmacophore scaffold suitable for fragment-based drug discovery or early-stage SAR exploration where maximizing ligand efficiency and minimizing molecular complexity are prioritized over absolute potency.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 246.27 g/mol |
| Comparator Or Baseline | 2-Methyl analog (CAS 2034253-64-8): 260.30 g/mol; Inobrodib (CCS1477): 551.6 g/mol |
| Quantified Difference | –14.03 g/mol vs. 2-methyl analog (–5.4% reduction); –305.3 g/mol vs. inobrodib (–55.3% reduction) |
| Conditions | Calculated from molecular formulas: C12H14N4O2 (target) vs. C13H16N4O2 (2-methyl analog) vs. C30H33F2N5O3 (inobrodib) |
Why This Matters
Lower molecular weight with preserved isoxazolyl-benzimidazole pharmacophore enables superior ligand efficiency and provides greater headroom for chemical elaboration during lead optimization compared to pre-decorated, high-molecular-weight clinical candidates.
